molecular formula C22H25N3O3 B11564476 N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-methyl-4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-methyl-4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11564476
M. Wt: 379.5 g/mol
InChI Key: PTZATLYZYGHWCD-UHFFFAOYSA-N
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Description

N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves several steps. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE has been studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology, it has shown promise as an antioxidant and antimicrobial agent . In medicine, it is being explored for its potential anticancer and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE can be compared with other indole derivatives, such as N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide and (3Z)-N,N-DIMETHYL-2-OXO-3-(4,5,6,7-TETRAHYDRO-1H-INDOL-2-YLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[2-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-(2-methyl-4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O3/c1-13(2)16-7-9-19(15(4)11-16)28-12-20(26)23-24-21-17-10-14(3)6-8-18(17)25(5)22(21)27/h6-11,13,27H,12H2,1-5H3

InChI Key

PTZATLYZYGHWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3)C(C)C)C)O)C

Origin of Product

United States

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